Z-Asp-CH2-DCB

描述

准备方法

合成路线和反应条件

苄氧羰基-天冬氨酸-CH2-DCB的合成通常涉及在合适的条件下,天冬氨酸与相应的酸酐缩合 . 该过程包括使用苄氧羰基等保护基团,以保护天冬氨酸残基免受不必要的副反应 . 反应条件通常需要控制温度和特定的溶剂,以确保所需产物的稳定性和纯度 .

工业生产方法

苄氧羰基-天冬氨酸-CH2-DCB的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进设备来保持一致性和质量。 该化合物通常以固体形式生产,并在特定条件下储存以防止降解 .

化学反应分析

Biochemical Mechanism of Caspase Inhibition

Z-Asp-CH₂-DCB acts as an irreversible broad-spectrum caspase inhibitor, targeting enzymes through covalent modification.

Key Features:

-

Target Specificity :

*Partial inhibition permits intermediate proteolytic activation (e.g., caspase-8 cleavage to p43/41 and p18 fragments) .

-

Structural Basis :

Cellular Inactivation and Reversible Effects

Despite irreversible binding in vitro, Z-Asp-CH₂-DCB exhibits reversible inhibition in cellular contexts due to intracellular metabolism:

Modulation of Cell Death Pathways

Z-Asp-CH₂-DCB differentially regulates apoptosis and necroptosis depending on context:

Apoptosis Suppression:

-

TNF/CHX-Induced Apoptosis :

-

Hypoxia/Ischemia Models :

Necroptosis Regulation:

| Condition | Effect on Necroptosis | Mechanism | Reference |

|---|---|---|---|

| TNF + Z-VAD-fmk | Promotes necroptosis | Complete caspase inhibition | |

| TNF + Z-Asp-CH₂-DCB | Suppresses necroptosis | Partial caspase-8 activation → RIP1 cleavage |

Off-Target Interactions

Z-Asp-CH₂-DCB inhibits proteases with caspase-like activity:

-

Cytokine Modulation : Reduces IL-1β, TNF-α, and IFN-γ production in bacterial infection models .

-

Protease Cross-Reactivity : Inhibits calpain and cathepsin B at higher concentrations (IC₅₀ > 10 μM) .

Comparative Pharmacodynamics

| Inhibitor | Caspase-3 Inhibition | Caspase-8 Activation | Necroptosis Outcome |

|---|---|---|---|

| Z-Asp-CH₂-DCB | Complete | Partial | Suppressed |

| Z-VAD-fmk | Complete | None | Induced |

| Z-DEVD-fmk | Complete | None | Induced |

Data derived from TNF-treated L929 and U937 cells .

Stability and Handling

This synthesis of chemical and functional data underscores Z-Asp-CH₂-DCB’s utility in dissecting caspase-dependent pathways while highlighting critical considerations for experimental design, including its reversible cellular inactivation and context-dependent effects on cell death modalities.

科学研究应用

苄氧羰基-天冬氨酸-CH2-DCB在科学研究中具有广泛的应用,包括:

作用机制

苄氧羰基-天冬氨酸-CH2-DCB通过不可逆地抑制半胱天冬酶发挥作用。它与半胱天冬酶的活性位点结合,阻止它们切割它们的底物。 这种抑制阻断了凋亡信号通路,从而阻止程序性细胞死亡 . 该化合物还抑制具有半胱天冬酶样活性的蛋白酶,进一步促成了其广谱抑制效应 .

相似化合物的比较

类似化合物

苄氧羰基-缬氨酸-醛基氟甲基酮 (Z-VAD-FMK): 另一种广谱半胱天冬酶抑制剂,对凋亡具有类似的抑制作用.

Q-VD-OPh: 一种有效的半胱天冬酶抑制剂,以其高特异性和有效性而闻名.

独特性

苄氧羰基-天冬氨酸-CH2-DCB因其对半胱天冬酶的不可逆抑制及其抑制具有半胱天冬酶样活性的蛋白酶的能力而独一无二。 这种广谱抑制使其成为各种研究应用中宝贵的工具,特别是在研究凋亡和炎症方面 .

生物活性

Z-Asp-CH2-DCB (Z-Aspartyl-CH2-Dichlorobenzene) is a synthetic compound known primarily as a caspase inhibitor . Its biological activity has been extensively studied, particularly in the context of apoptosis and cellular signaling pathways. This article synthesizes current research findings on the biological activity of this compound, focusing on its role in inhibiting caspase activity, its effects on various cell types, and the underlying mechanisms involved.

Overview of Caspases

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. They exist as inactive precursors (procaspases) and are activated in response to pro-apoptotic signals. The inhibition of caspases can prevent apoptosis, which is crucial for therapeutic strategies against diseases characterized by excessive cell death, such as neurodegenerative disorders and certain cancers.

This compound acts as a pan-caspase inhibitor , meaning it can inhibit multiple caspase enzymes. Research indicates that it effectively suppresses the activation of caspase-3 and caspase-6, while having a lesser effect on caspase-1 and caspase-8 . This selective inhibition is critical in experimental settings where understanding apoptotic pathways is necessary.

Apoptosis Induction Inhibition

- Transformed Bovine Brain Endothelial Cells (TBBEC) : In studies involving TBBEC stimulated with lipopolysaccharide (LPS), this compound demonstrated dose-dependent inhibition of LDH release, an indicator of cell death. At concentrations up to 250 μM, it effectively suppressed LPS-induced apoptosis by inhibiting caspase activation .

- Human Macrophages : In differentiated U937 human macrophage-like cells, this compound inhibited LPS-induced apoptosis by preventing cytochrome c release and subsequent caspase activation . This suggests its potential utility in modulating immune responses.

- Chronic Myelogenous Leukemia (CML) Cells : In K562 CML cells treated with CGP 57148 (a BCR–ABL tyrosine kinase inhibitor), this compound effectively inhibited apoptosis and the cleavage of retinoblastoma protein (pRB), indicating its role in blocking BCR–ABL signaling pathways .

Study 1: Effect on Tracheary Element Formation

In a study examining the effects of this compound on plant cell differentiation, it was found that administration led to an 80% inhibition of trans-differentiation into tracheary elements in Zinnia cell suspensions. This highlights its broad applicability beyond animal models, suggesting potential uses in plant biology .

Study 2: Mechanistic Insights

A detailed investigation into the signaling pathways involved revealed that this compound's inhibition of caspases was linked to reduced activation of downstream effectors such as MAPK/ERK signaling pathways. The compound's ability to modulate these pathways underscores its relevance in both cancer biology and therapeutic development .

Summary of Findings

属性

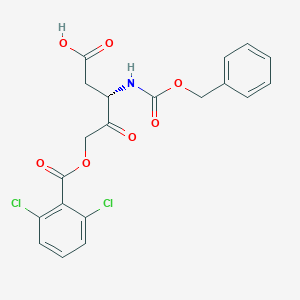

IUPAC Name |

(3S)-5-(2,6-dichlorobenzoyl)oxy-4-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO7/c21-13-7-4-8-14(22)18(13)19(27)29-11-16(24)15(9-17(25)26)23-20(28)30-10-12-5-2-1-3-6-12/h1-8,15H,9-11H2,(H,23,28)(H,25,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJMFCOMZYPWCO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Z-Asp-CH2-DCB?

A1: this compound acts as a broad-spectrum inhibitor of caspases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound inhibit caspases?

A2: While the precise mechanism remains unelucidated, it is believed to involve binding to the active site of caspases, preventing substrate cleavage. [, , ]

Q3: What are the downstream consequences of caspase inhibition by this compound?

A3: Blocking caspase activity with this compound effectively inhibits various apoptotic hallmarks, including DNA fragmentation, nuclear condensation, and formation of apoptotic bodies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This ultimately prevents or delays apoptotic cell death.

Q4: Is the inhibition of apoptosis by this compound always complete?

A4: While highly effective, this compound may not completely block cell death in all contexts. Some studies report that while apoptotic features are inhibited, alternative cell death pathways like necrosis may still occur. [, , , , ]

Q5: Does this compound influence cellular pathways other than apoptosis?

A5: Yes, research suggests that this compound can impact other cellular processes besides apoptosis, including cell cycle progression, oxidative stress, and ribosomal RNA fragmentation. [, , , , , ] Further research is needed to fully understand these effects.

Q6: Are there specific caspases that this compound shows higher affinity for?

A6: While this compound is a broad-spectrum inhibitor, studies indicate some variation in its effectiveness against different caspases. For example, it has shown greater efficacy in blocking caspase-3 activity compared to caspase-1 in specific contexts. [, , , ]

Q7: What is the molecular formula and weight of this compound?

A7: This information is not provided in the research papers.

Q8: Is there any spectroscopic data available for this compound?

A8: The research papers do not offer any spectroscopic data for this compound.

Q9: What is the stability of this compound under various storage conditions?

A9: The provided research does not contain information regarding the stability of this compound under different storage conditions.

Q10: Has the compatibility of this compound been studied with different cell lines or organisms?

A10: Yes, the research demonstrates the use of this compound in various cell lines (e.g., HL-60, U937, HeLa, FM3A), primary cells (e.g., rat cultured hippocampal neurons, bovine glomerular endothelial cells), and even plant models (e.g., tobacco leaves, Vicia faba). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This suggests broad compatibility, although specific responses can vary.

Q11: How does the structure of this compound contribute to its caspase inhibitory activity?

A11: While the provided research doesn't offer a detailed SAR analysis, the presence of an aspartic acid residue within the structure is likely crucial for its ability to mimic caspase substrates and bind to their active sites. [, ]

Q12: Have any modifications to the structure of this compound been explored to improve its efficacy or selectivity?

A12: The provided research primarily focuses on this compound itself, and no information is given regarding potential structural modifications for optimization.

Q13: Are there specific formulation strategies for this compound to improve its solubility, stability, or delivery?

A13: The provided research does not discuss specific formulation strategies for this compound.

Q14: What is known about the toxicity and safety profile of this compound?

A14: The primary focus of the provided research is to investigate the mechanisms of action of this compound in the context of cell death and related pathways. Information regarding its toxicity profile, potential adverse effects, or long-term consequences is not detailed in these studies.

Q15: Are there any SHE regulations specific to the use and handling of this compound?

A15: The research papers do not provide information on specific SHE regulations for this compound. As with any laboratory reagent, proper handling, storage, and disposal procedures should be followed.

Q16: What is known about the pharmacokinetic properties of this compound (absorption, distribution, metabolism, excretion)?

A16: The provided research primarily focuses on the in vitro effects of this compound. Detailed information regarding its pharmacokinetic properties is not available in these studies.

Q17: How effective is this compound in inhibiting caspase activity in vivo?

A17: While some studies utilize in vivo models to examine the effects of this compound on tumor growth and other processes, they don't explicitly measure its in vivo caspase inhibitory activity. [, ]

Q18: What in vitro assays are commonly used to assess the efficacy of this compound?

A18: Common in vitro assays used in the research to evaluate this compound efficacy include:

- Cell viability assays: To assess the ability of this compound to protect cells from death induced by various stimuli (e.g., anticancer drugs, TNF-α, hypoxia). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- DNA fragmentation assays: To determine the extent of DNA laddering, a hallmark of apoptosis, and how this compound modulates this process. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Caspase activity assays: To directly measure the activity of specific caspases and the inhibitory effect of this compound on them. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。